molecular formula C16H15N3O3 B2623320 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide CAS No. 1203145-54-3

2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2623320
CAS No.: 1203145-54-3
M. Wt: 297.314
InChI Key: NZLBVGMSIOMFDC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring and phenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is unique due to the combination of the furan ring, dimethyl substitution, and the phenyl-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)16(20)17-9-14-18-15(19-22-14)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLBVGMSIOMFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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